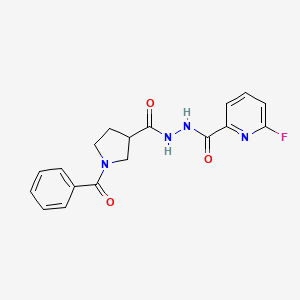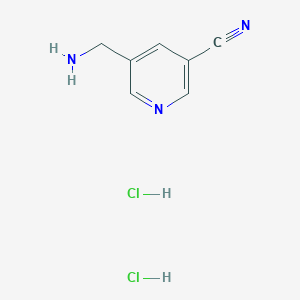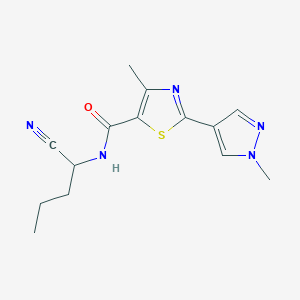
N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide” is a complex organic compound that contains several functional groups including a cyanobutyl group, a methyl group, a pyrazolyl group, a thiazole ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanobutyl group could be introduced through a cyanoacetylation reaction . The pyrazolyl group could be synthesized from 5-amino-pyrazoles . The thiazole ring could be formed through a cyclization reaction . The carboxamide group could be introduced in the final step through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen in the pyrazolyl group and the thiazole ring would likely result in the formation of multiple tautomers .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyanobutyl group could undergo reactions with nucleophiles . The pyrazolyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .科学的研究の応用
Organic Synthesis Building Blocks
This compound can serve as a versatile building block in organic synthesis. The presence of multiple reactive sites, such as the pyrazole ring and the thiazole moiety, allows for a range of chemical transformations. These can be used to construct diverse heterocyclic scaffolds, which are foundational structures in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features, particularly the 1-methylpyrazol and thiazole rings, are common in drugs. They can engage in hydrogen bonding and dipole interactions, which are crucial for the binding affinity towards biological targets. This makes the compound a valuable precursor in the design of new therapeutic agents .
Antimicrobial Agents
Compounds containing pyrazole and thiazole rings have been reported to exhibit antimicrobial properties. Therefore, this compound could be a candidate for further research into new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant strains .
Catalyst Design
The nitrogen-containing heterocycles within the compound’s structure are known to act as ligands in catalyst design. They can coordinate with metals to form complexes that catalyze various chemical reactions, which is beneficial in industrial processes and synthetic organic chemistry .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(1-cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-5-11(6-15)18-13(20)12-9(2)17-14(21-12)10-7-16-19(3)8-10/h7-8,11H,4-5H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIHPWYYFIXIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(N=C(S1)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole](/img/structure/B2935791.png)
![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935793.png)
![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B2935797.png)
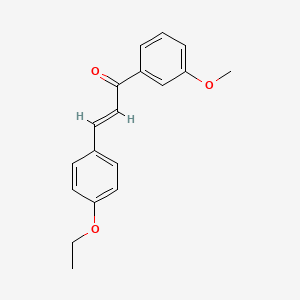
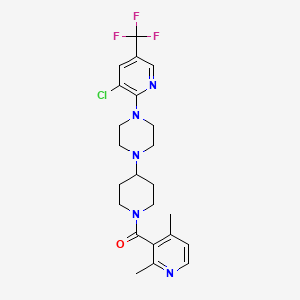
![4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2935804.png)
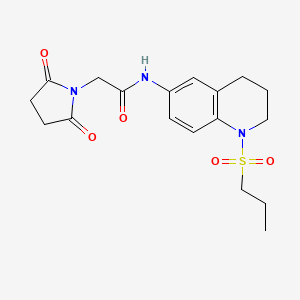
![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2935808.png)
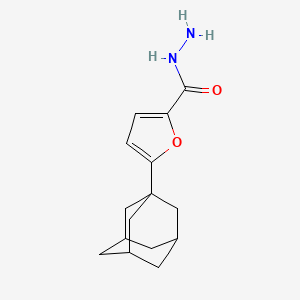
![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2935812.png)
